3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-[(ethoxycarbonylamino)methyl]-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCQYRDOTUPACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Features
The target compound features a hydroxyl group at position 4, a carboxylic acid at position 1, and an ethoxycarbonyl-protected aminomethyl group at position 3. Retrosynthetic disconnection suggests two key intermediates:
Directing Effects and Reactivity Challenges
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The hydroxyl group (activating, ortho/para-directing) and carboxylic acid (deactivating, meta-directing) create competing electronic effects.
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Selective functionalization at position 3 necessitates careful choice of protecting groups and reaction conditions to override inherent directing biases.
Synthetic Route via Mannich Reaction
Esterification of 4-Hydroxybenzoic Acid
Reaction:
Ethoxycarbonyl Protection
Reaction:
Ester Hydrolysis
Reaction:
Critical Analysis
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Regioselectivity: Mannich reaction favors ortho to hydroxyl due to electronic activation, aligning with position 3.
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Side Reactions: Over-alkylation mitigated by controlled formaldehyde addition.
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Purification: Activated carbon decolorization and recrystallization ensure ≥98% purity.
Alternative Pathway: Halogenation and Nucleophilic Substitution
Bromination of Methyl 4-Hydroxybenzoate
Reaction:
Comparative Evaluation
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Advantages: Avoids Mannich reaction’s regioselectivity issues.
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Drawbacks: Lower overall yield (45–50% after four steps) and higher purification burden.
Catalytic Hydrogenation in Nitro Group Reduction
Reductive Amination to 3-Aminomethyl-4-hydroxybenzoic Acid
Modification Required:
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Traditional nitro reduction yields 3-amino-4-hydroxybenzoic acid. To introduce aminomethyl, a nitromethyl intermediate is needed, necessitating alternative strategies (e.g., vicarious nucleophilic substitution).
Environmental and Industrial Considerations
Waste Management
Scale-Up Challenges
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Mannich Reaction Exotherm: Requires jacketed reactors for temperature control.
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Hydrogenation Safety: Pressurized systems demand rigorous leak prevention protocols.
Chemical Reactions Analysis
Types of Reactions
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 3-{[(Ethoxycarbonyl)amino]methyl}-4-oxobenzoic acid.
Reduction: 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid typically involves several steps, including the alkylation of 4-methylsalicylic acid with ethyl bromide in the presence of dipolar aprotic solvents. The overall yield can reach up to 72% under optimized conditions, which include using less hazardous materials compared to traditional methods that often involve toxic reagents like sodium cyanide and carbon tetrachloride .
Biological Applications
1. Medicinal Chemistry
This compound serves as a precursor for the synthesis of various pharmaceutical compounds. One notable application is its role in the synthesis of Repaglinide, an oral hypoglycemic agent used for managing type II diabetes mellitus. Repaglinide stimulates insulin secretion from pancreatic beta cells, offering a favorable pharmacological profile with fewer hypoglycemic events compared to traditional sulfonylureas .
2. Bioplastics
Recent studies have highlighted the potential of derivatives of this compound in bioplastic production. For instance, γ-amino acid 3-amino-4-hydroxybenzoic acid (a derivative) has been shown to enhance the production of thermostable bioplastics when produced through engineered strains of Corynebacterium glutamicum. This process benefits from optimized oxygen levels during fermentation, significantly increasing yields .
Material Science Applications
1. Polymer Chemistry
The compound's derivatives are being explored for their potential use in polymer chemistry. The structural characteristics of this compound allow it to act as a functional monomer in the synthesis of new polymeric materials with enhanced thermal and mechanical properties.
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be integrated into coatings and adhesives, providing improved performance characteristics such as adhesion strength and resistance to environmental degradation.
Data Tables
Case Studies
Case Study 1: Repaglinide Synthesis
- Objective : To optimize the synthesis route for this compound as an intermediate for Repaglinide.
- Methodology : The study employed a modified reaction pathway that reduced reaction time and increased yield.
- Outcome : Achieved a yield increase from 21% to 72%, demonstrating a more efficient synthetic route while minimizing hazardous waste .
Case Study 2: Bioplastic Production
- Objective : To investigate the production efficiency of γ-amino acid derivatives under varying oxygen conditions.
- Methodology : Utilized recombinant Corynebacterium glutamicum strains under controlled dissolved oxygen levels.
- Outcome : Enhanced production rates were observed under low oxygen conditions, indicating potential for industrial-scale bioplastic production .
Mechanism of Action
The mechanism of action of 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The ethoxycarbonyl and amino groups can interact with specific residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
4-Hydroxybenzoic Acid (4-HBA)
Ethyl 4-Hydroxybenzoate (Paraben)
3-(Methoxycarbonyl)benzoic Acid Derivatives
- Structure : Methoxycarbonyl (-OCOOMe) instead of ethoxycarbonyl at position 3.
- Synthesis : Prepared via amide coupling and hydrolysis, as seen in the synthesis of 3-[(5-acetyl-2-ethoxyphenyl)carbamoyl]benzoic acid .
- Key Difference : Ethoxycarbonyl offers slightly higher steric bulk and altered metabolic stability compared to methoxycarbonyl.
Chloro-Substituted Analogs
- Example: 2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid (CAS 55739-39-4).
- Structure: Chlorine at position 2 and ethoxycarbonylamino at position 4.
- Properties : Increased electronegativity may enhance binding to enzymatic targets .
Physicochemical and Spectroscopic Data
Biological Activity
3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid, also known as ethyl 3-amino-4-hydroxybenzoate, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13NO5
- Molecular Weight : 239.22 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of hydroxybenzoic acids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 10 μg/mL, demonstrating their potency compared to standard antibiotics like azithromycin .
Anti-inflammatory Effects
In vitro studies have demonstrated that hydroxybenzoic acid derivatives can reduce inflammation markers in cell cultures. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which play a critical role in the inflammatory response .
Estrogenic Activity
The estrogenic potential of hydroxybenzoic acid derivatives has been evaluated through various assays. While some studies suggest a lack of significant estrogenic activity for certain derivatives, others indicate mild estrogen-like effects at higher concentrations . This property may have implications for their use in therapeutic applications related to hormonal regulation.
Hypoglycemic Effects
Recent studies have highlighted the hypoglycemic activity of hydroxybenzoic acid derivatives in diabetic models. Administration of these compounds resulted in decreased plasma glucose levels without affecting insulin secretion, suggesting a potential role in managing diabetes .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Growth : The compound may interfere with bacterial cell wall synthesis or function by binding to essential proteins involved in these processes.
- Reduction of Inflammatory Mediators : It is suggested that the compound may inhibit the signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
- Hormonal Modulation : The mild estrogenic activity could be linked to its structural similarity to natural estrogens, allowing it to bind to estrogen receptors and elicit biological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
